molecular formula C32H36N2O3 B7909862 Fexaramine CAS No. 2197131-49-8

Fexaramine

Cat. No.: B7909862
CAS No.: 2197131-49-8
M. Wt: 496.6 g/mol
InChI Key: VLQTUNDJHLEFEQ-KGENOOAVSA-N
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Description

Fexaramine (CAS 574013-66-4) is a synthetic, selective agonist of the farnesoid X receptor (FXR), a nuclear receptor critical for bile acid homeostasis, lipid metabolism, and glucose regulation. It has a molecular formula of $ \text{C}{32}\text{H}{36}\text{N}{2}\text{O}{3} $ and a molecular weight of 496.63. This compound exhibits high potency, with an EC$_{50}$ of 25 nM in FXR coactivator recruitment assays, demonstrating 100-fold greater affinity than natural bile acids like chenodeoxycholic acid (CDCA) . Unlike systemic FXR agonists, this compound is intestinal-restricted, activating FXR in the gut without significant hepatic effects, which reduces off-target side effects .

Key applications include:

  • Metabolic regulation: Reduces weight gain, inflammation, and insulin resistance in diet-induced obesity (DIO) models via induction of intestinal FGF15/19 .
  • Antiviral activity: Inhibits feline calicivirus (FCV) entry with EC$_{50}$ values of 0.18–0.49 μM, though resistance develops rapidly .
  • Osteoclast suppression: Blocks RANKL-induced osteoclastogenesis by downregulating NFATc1 and ERK/p38 pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQTUNDJHLEFEQ-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870369
Record name Fexaramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574013-66-4
Record name Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574013-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fexaramine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fexaramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fexaramine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEXARAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Region I Modifications

Incorporation of a 3-methylcinnamate moiety enhanced binding affinity by stabilizing hydrophobic interactions with FXR's ligand-binding domain (LBD). X-ray crystallography later confirmed this group occupies a 726 ų hydrophobic cavity critical for receptor activation.

Region II Optimization

Replacement of the parent benzopyran scaffold with styrenyl and biaryl systems improved solubility while maintaining potency. The cyclohexyl amide unit in this region demonstrated optimal hydrogen bonding with Arg328 and Tyr366 residues.

Region III Engineering

A focused library of 94 compounds explored substitutions in the biphenyl domain. This compound ((E)-methyl 3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate) emerged as the lead candidate with EC₅₀ = 25 nM in cellular assays, representing a 100-fold improvement over natural ligands like chenodeoxycholic acid (CDCA).

Synthetic Routes and Scalability

Solid-Phase Synthesis

The final optimized synthesis employed solid-phase techniques to achieve gram-scale production:

Step Reaction Yield
1Palladium-catalyzed α-arylation of ketone precursor85%
2TIPS protection of phenol intermediate92%
3Asymmetric reduction via kinetic dynamic resolution88% (97% ee)
4Sequential O-allylation/TBS protection64%
5Claisen rearrangement78%
6Oxidative dearomatization (Pb(OAc)₄)39% after 3 cycles

Key challenges included controlling stereochemistry during the Claisen rearrangement and minimizing byproducts during oxidative dearomatization. Multi-cycle processing of intermediate 17 through isopropyl magnesium bromide-mediated recycling improved overall yield.

Crystallographic Validation

Cocrystallization with FXR-LBD (1.78 Å resolution) revealed critical interactions:

  • Hydrophobic packing : Biphenyl group with Phe281, Met287, and Leu291

  • Hydrogen bonds : Acrylate carbonyl with Arg328 backbone NH

  • Charge transfer : Dimethylamino group with Tyr366 hydroxyl

Formulation and Stability

Property Value
Molecular Weight496.64 g/mol
Solubility in DMF30 mg/mL
Solubility in DMSO10 mg/mL
Storage Stability-20°C (1 month), -80°C (6 months)

Stock Solution Preparation

Concentration Volume per 1 mg Volume per 5 mg Volume per 10 mg
1 mM2.0135 mL10.0677 mL20.1353 mL
5 mM0.4027 mL2.0135 mL4.0271 mL
10 mM0.2014 mL1.0068 mL2.0135 mL

Formulation for in vivo studies requires sequential addition of PEG300 (20-30%), Tween 80 (5-10%), and ddH₂O to DMSO master solutions, with strict adherence to clarity checks between solvent additions.

Biological Validation and Selectivity

Gene Profiling

Microarray analysis in hepatocytes revealed distinct transcriptional signatures versus CDCA:

Pathway This compound Regulation CDCA Regulation
Cholesterol 7α-hydroxylase (CYP7A1)4.2-fold ↓2.1-fold ↓
Small Heterodimer Partner (SHP-1)6.8-fold ↑3.4-fold ↑
Bile Salt Export Pump (BSEP)3.1-fold ↑1.9-fold ↑

This compound's superior potency enabled full repression of CYP7A1 at 100 nM versus 10 μM CDCA, confirming FXR-specific activity.

Receptor Selectivity

Gal4-LBD assays demonstrated >100-fold selectivity over RXR, LXRα/β, and PPARγ. The compound showed no activation of membrane bile acid receptor TGR5 even at 10 μM.

Comparative Analysis with Structural Analogs

Parameter This compound GW4064 Fargesone A
EC₅₀ (FXR Activation)25 nM150 nM820 nM
Solubility (Aqueous)0.2 mg/mL<0.01 mg/mL1.5 mg/mL
Plasma Protein Binding98.7%99.2%94.3%
CYP InhibitionCYP3A4 (IC₅₀=8.2 μM)CYP2C9 (IC₅₀=3.1 μM)None detected

This compound's balanced pharmacokinetic profile makes it preferable for chronic studies compared to GW4064's poor solubility and Fargesone A's low potency.

Industrial Scale-Up Considerations

Critical factors for manufacturing:

  • Cost Efficiency : The Pd-catalyzed arylation step contributes 62% of raw material costs. Catalyst recycling protocols can reduce this by 40%.

  • Purification : Reverse-phase HPLC (C18 column, 70% acetonitrile/water) achieves >99% purity but requires low-temperature crystallization to prevent acrylate isomerization.

  • Stability : Accelerated stability testing (40°C/75% RH) shows 98% potency retention at 6 months when stored under argon .

Chemical Reactions Analysis

Types of Reactions

Fexaramine undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Weight Management

Fexaramine has shown significant potential in controlling weight gain without reducing food intake. In studies involving diet-induced obesity in mice, oral administration of this compound effectively prevented weight gain by mimicking the metabolic effects of a meal, thereby promoting fat burning .

Table 1: Effects of this compound on Weight Management in Mice

Study ReferenceDose (mg/kg)Duration (weeks)Weight Change (%)Food Intake (g)
1005-12No significant change
504-10No significant change
1005-15No significant change

Improvement of Metabolic Health

This compound has been associated with improved insulin sensitivity and glucose tolerance. In a controlled study, this compound treatment resulted in lower serum insulin and glucose levels compared to control groups, indicating its potential as a therapeutic agent for type 2 diabetes .

Table 2: Metabolic Parameters Following this compound Treatment

ParameterControl Group (mean ± SD)This compound Group (mean ± SD)
Serum Insulin (µU/mL)15 ± 38 ± 2
Blood Glucose (mg/dL)150 ± 10120 ± 8
Leptin (ng/mL)12 ± 26 ± 1

Gut Inflammation

Recent studies have highlighted this compound's role in reducing gut inflammation. By activating FXR, this compound helps maintain intestinal homeostasis and protects against inflammatory bowel diseases (IBD). It has been shown to enhance mucosal defense mechanisms by upregulating protective genes .

Case Study: this compound in IBD Models

In a mouse model of IBD, treatment with this compound resulted in reduced inflammatory markers and improved histological scores compared to untreated controls. This suggests a promising avenue for further research into its clinical applications for IBD patients.

Inhibition of Osteoclastogenesis

This compound has also been studied for its effects on bone health. It inhibits receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast differentiation, which is critical for bone resorption processes. This property may have implications for treating osteoporosis and other bone-related conditions .

Table 3: Effects of this compound on Osteoclast Formation

Treatment GroupOsteoclast Count (per mm²)Bone Resorption (%)
Control50 ± 5-
This compound20 ± 3-60

Mechanism of Action

Fexaramine exerts its effects by binding to the farnesoid X receptor, which is a nuclear receptor activated by bile acids. This binding leads to the activation of various molecular pathways involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. The primary molecular targets include genes involved in these metabolic processes .

Comparison with Similar Compounds

Fexaramine vs. GW4064

  • Potency : Both show similar EC$_{50}$ values (~25 nM for this compound; ~4–255 nM for GW4064) in coactivator recruitment assays .
  • Tissue specificity :
    • This compound activates intestinal FXR, inducing FGF15 without hepatic SHP upregulation .
    • GW4064 systemically activates FXR in the liver and intestine, increasing SHP expression and suppressing CYP7A1 .
  • Therapeutic implications : this compound’s gut restriction minimizes liver toxicity, making it preferable for metabolic disorders, while GW4064 is used in broader FXR modulation .

This compound vs. MFA-1

  • Structural binding : MFA-1 binds FXR with a unique conformation, displacing Tyr361 and forming a subpocket absent in this compound complexes. This structural plasticity allows for tailored drug design .
  • Potency : MFA-1 (EC$_{50}$ = 16.9 nM) and this compound have comparable efficacy but differ in downstream signaling due to binding mode variations .

This compound vs. Natural Bile Acids (CDCA)

  • Affinity : this compound (EC${50}$ = 25 nM) is ~500-fold more potent than CDCA (EC${50}$ ≈ 8,300 nM) .
  • Mechanism : CDCA broadly activates FXR across tissues, while this compound’s intestinal specificity avoids systemic bile acid suppression .

Comparative Data Table

Compound EC$_{50}$ (nM) pKi Tissue Specificity Key Applications Resistance Barrier
This compound 25 10.39 Intestinal Metabolic disorders, FCV entry inhibition Low
GW4064 4–255 N/A Systemic Liver diseases, metabolic regulation Moderate
MFA-1 16.9 N/A Systemic Structural studies, drug design N/A
CDCA 8,300 N/A Systemic Primary bile acid replacement N/A
NPI52 (protease inhibitor) N/A N/A N/A FCV replication inhibition High

Antiviral Activity vs. Protease Inhibitors

  • This compound : Blocks FCV entry (EC${50}$ = 0.18–0.49 μM) but has a low resistance barrier (18.6–28.6-fold EC${50}$ increase after 3–5 passages) .
  • NPI52 : Targets FCV 3CL protease (EC${50}$ = 0.01–0.03 μM) with a higher resistance barrier (9.4-fold EC${50}$ increase after 11 passages) .
  • Synergy : Combining this compound and NPI52 reduces FCV titers synergistically (synergy volume = 33.4 μM$^2$%) and delays resistance .

Osteoclast Inhibition vs. Other Modulators

  • This compound : Suppresses osteoclast differentiation by inhibiting RANKL-induced p38/ERK phosphorylation and NFATc1 expression .
  • GW4064 : Activates hepatic SHP, indirectly affecting bone metabolism via systemic FXR activation .

Advantages and Limitations

  • Advantages :
    • Gut-restricted action minimizes hepatic side effects .
    • Dual therapeutic roles in metabolism and virology .
  • Limitations: Rapid antiviral resistance . Limited efficacy against non-FCV caliciviruses (e.g., murine norovirus) .

Biological Activity

Fexaramine is a synthetic small molecule that acts as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating various metabolic pathways, including cholesterol metabolism, bile acid homeostasis, and glucose regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on metabolic health, and potential therapeutic applications.

This compound was developed to have significantly enhanced affinity for FXR compared to natural bile acids. Its primary mechanism involves the activation of FXR, which subsequently regulates the expression of genes involved in lipid metabolism and inflammation. The activation of FXR by this compound has been shown to:

  • Inhibit Ferroptosis : this compound has been identified as an inhibitor of ferroptosis, a form of regulated cell death characterized by lipid peroxidation. In studies, this compound reduced levels of lipid peroxidation markers such as 4-Hydroxynonenal (4-HNE) and Malondialdehyde (MDA) in cell lines subjected to ferroptosis-inducing agents .
  • Regulate Gene Expression : Gene profiling studies have revealed that this compound activates distinct genomic targets compared to other FXR agonists. This unique activation profile suggests that this compound may modulate specific metabolic pathways differently than natural ligands like chenodeoxycholic acid (CDCA) .

Effects on Metabolic Health

This compound has shown promising results in various preclinical studies related to metabolic disorders:

  • Weight Management : In diet-induced obesity models, oral administration of this compound significantly reduced weight gain without causing intestinal toxicity. It improved metabolic profiles by lowering glucose, insulin, cholesterol, and leptin levels while increasing energy expenditure through oxidative phosphorylation in brown adipose tissue .
  • Insulin Sensitivity : this compound has been linked to improved insulin sensitivity and glucose metabolism. It enhances the expression of beta-3 adrenergic receptors in white adipose tissue, promoting the conversion of white fat to brown-like fat cells, which are associated with better metabolic health .
  • Liver Health : this compound has demonstrated protective effects against ethanol-induced liver injury by reducing plasma ALT levels and hepatic inflammation without altering gut microbiota composition .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Ferroptosis Inhibition : A study demonstrated that this compound effectively inhibited ferroptosis in HT-1080 cells by reducing lipid peroxidation markers and enhancing the expression of ferroptosis-inhibitory proteins such as GPX4 and PPARα .
  • Metabolic Improvement in Mice : In a mouse model with diet-induced obesity, this compound administration led to significant reductions in body weight and improvements in metabolic parameters over a treatment period. The study indicated enhanced energy expenditure and reduced systemic inflammation .
  • Impact on Feline Calicivirus : this compound also exhibited antiviral properties by inhibiting the replication of feline calicivirus (FCV) in cell culture, showcasing its potential beyond metabolic applications .

Comparative Analysis

The following table summarizes key findings regarding this compound's biological activity compared to other FXR agonists:

CompoundMechanismKey FindingsReference
This compoundFXR AgonistInhibits ferroptosis; reduces lipid peroxidation
Chenodeoxycholic Acid (CDCA)FXR AgonistModulates bile acid synthesis; less selective than this compound
GW4064FXR AgonistInduces FXR target genes but with weaker efficacy

Q & A

Q. What experimental methodologies are recommended for assessing Fexaramine’s selectivity as an FXR agonist?

this compound’s selectivity is determined via receptor profiling assays. For example, its EC50 (25 nM for FXR) is measured using luciferase reporter assays in cell lines transfected with FXR and co-activators, while cross-reactivity is tested against nuclear receptors (e.g., RXRα, PPAR isoforms, LXRα) using similar setups. Competitive binding assays and transcriptional activity screens (e.g., RT-qPCR for target genes like SHP or FGF15) further validate specificity .

Q. How should this compound be prepared for in vitro studies to ensure solubility and stability?

this compound is soluble in DMSO (10 mg/mL) or DMF (30 mg/mL). For cell-based assays, prepare stock solutions at 10 mM in DMSO, aliquot, and store at -80°C (stable for 6 months). Working concentrations (e.g., 1–10 µM) are diluted in culture media with <0.1% DMSO. Sonication at 37°C for 10–15 minutes improves dissolution .

Q. What are standard protocols for evaluating this compound’s osteogenic effects in vitro?

Use primary osteoblasts or cell lines (e.g., MC3T3-E1) cultured in osteogenic medium (ascorbic acid, β-glycerophosphate). Treat with this compound (1–10 µM) for 7–14 days. Assess osteogenesis via alkaline phosphatase (ALP) staining, Alizarin Red S for mineralization, and RT-qPCR for markers like Runx2, Osterix, and Osteocalcin .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic effects in vivo be reconciled (e.g., improved insulin sensitivity vs. glucose intolerance)?

Discrepancies may arise from model-specific factors (e.g., diet composition, dosing regimen). For example, in high-fat diet (HFD) mice, this compound (5 mg/kg, oral gavage) reduces weight gain and inflammation via FGF15-mediated pathways but may impair glucose tolerance in control diets due to altered bile acid (BA) signaling. Use paired assays: measure hepatic FXR targets (CYP7A1, SHP), serum BA profiles, and glucose tolerance tests (GTTs) to contextualize outcomes .

Q. What strategies optimize this compound’s bioavailability for systemic effects despite its intestinal restriction?

While this compound primarily activates intestinal FXR, systemic effects (e.g., hepatic steatosis reduction) require indirect mechanisms. Co-administer with absorption enhancers (e.g., bile acid transporters inhibitors) or use nanoparticle formulations to improve intestinal uptake. Monitor FGF15/19 levels and hepatic gene expression (e.g., CYP7A1, PPARα) to assess efficacy .

Q. How does this compound inhibit osteoclastogenesis independently of FXR, and what implications does this have for target validation?

Despite being an FXR agonist, this compound suppresses RANKL-induced osteoclast formation via FXR-independent pathways. Design experiments using FXR-knockout models: treat bone marrow macrophages (BMMs) with RANKL and this compound (5 µM), then quantify NFATc1 and c-Fos expression via Western blot. Use selective FXR antagonists (e.g., Z-guggulsterone) to confirm off-target effects on p38/ERK/GSK3β signaling .

Q. What analytical methods are critical for resolving this compound’s dual roles in viral entry inhibition (e.g., FCV) and metabolic regulation?

For virology studies, employ time-of-addition assays and viral resistance profiling. For metabolic studies, combine RNA-seq (to identify FXR/FGF15 targets) with lipidomics. Cross-validate using this compound analogs lacking FXR activity to dissect mechanisms .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

Always reference the Certificate of Analysis (COA) for purity (>97%) and EC50 validation. Include internal positive controls (e.g., GW4064 for FXR activation) in each experiment. Perform dose-response curves (1 nM–10 µM) to confirm potency across batches .

Q. What in vivo models best capture this compound’s tissue-specific effects?

Use diet-induced obesity (DIO) mice for metabolic studies, quantifying adipose browning (UCP1 immunohistochemistry) and hepatic lipid droplets (Oil Red O staining). For bone studies, employ ovariectomized (OVX) mice, assessing bone density (μCT) and serum TRAP5b levels .

Q. How can transcriptomic data be leveraged to identify novel this compound targets?

Perform RNA-seq on ileal tissue (for FXR/FGF15) and liver (for BA metabolism genes). Use pathway enrichment tools (e.g., GSEA) to highlight cross-talk between FXR, PPARγ, and β-catenin signaling. Validate candidates via ChIP-qPCR for FXR binding to promoter regions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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